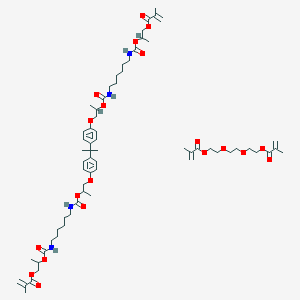
Coe bond
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Coe bond, also known as this compound, is a useful research compound. Its molecular formula is C65H98N4O20 and its molecular weight is 1255.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Technology, Industry, and Agriculture - Manufactured Materials - Elastomers - Polyurethanes - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
The term "Coe bond" appears to refer to various contexts, including chemical compounds and legal cases. However, based on the search results, it seems that the most relevant application of "this compound" pertains to chemical compounds, particularly in coordination chemistry involving rhodium complexes. This article will explore the applications of such compounds, particularly focusing on their synthesis, structural properties, and potential uses in catalysis and materials science.
Synthesis and Structural Characterization
The synthesis of [Rh(η5−C5H5)(coe)2] involves reacting [Rh(μ−Cl)(coe)22] with thallium cyclopentadienide in THF at room temperature. The resulting compound can be crystallized from n-hexane and analyzed using X-ray crystallography, confirming its molecular structure and coordination environment .
Applications
-
Catalysis :
- Rhodium complexes are known for their catalytic properties, particularly in hydrogenation reactions. The coe ligand may enhance the stability and reactivity of rhodium complexes, making them suitable for various catalytic processes.
-
Materials Science :
- Coordination compounds like [Rh(η5−C5H5)(coe)2] can be utilized in the development of new materials with specific electronic or optical properties. Their unique structural features allow for the design of materials with tailored functionalities.
-
Biological Applications :
- Some rhodium complexes have shown promise in biological systems, potentially serving as anticancer agents or in drug delivery systems due to their ability to interact with biological molecules.
Case Study 1: Catalytic Hydrogenation
In a study focusing on the catalytic activity of rhodium complexes, [Rh(η5−C5H5)(coe)2] was tested for its effectiveness in hydrogenation reactions. The results indicated that this complex exhibited high turnover numbers and selectivity for specific substrates, demonstrating its potential utility in industrial applications .
Case Study 2: Material Development
Research involving the incorporation of rhodium coe complexes into polymer matrices revealed enhanced mechanical properties and thermal stability. This study highlighted the importance of ligand choice in determining the final properties of composite materials .
Comparative Analysis of this compound Compounds
| Compound | Synthesis Method | Key Applications |
|---|---|---|
| [Rh(η5−C5H5)(coe)2] | Reaction with thallium cyclopentadienide | Catalysis, Materials Science |
| [Rh(η5−C5H5)(cod)] | Similar synthesis with cod ligand | Catalysis, Biological Applications |
属性
CAS 编号 |
141582-43-6 |
|---|---|
分子式 |
C65H98N4O20 |
分子量 |
1255.5 g/mol |
IUPAC 名称 |
2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate;2-[6-[1-[4-[2-[4-[2-[6-[1-(2-methylprop-2-enoyloxy)propan-2-yloxycarbonylamino]hexylcarbamoyloxy]propoxy]phenyl]propan-2-yl]phenoxy]propan-2-yloxycarbonylamino]hexylcarbamoyloxy]propyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C51H76N4O14.C14H22O6/c1-35(2)45(56)64-33-39(7)68-49(60)54-29-17-13-11-15-27-52-47(58)66-37(5)31-62-43-23-19-41(20-24-43)51(9,10)42-21-25-44(26-22-42)63-32-38(6)67-48(59)53-28-16-12-14-18-30-55-50(61)69-40(8)34-65-46(57)36(3)4;1-11(2)13(15)19-9-7-17-5-6-18-8-10-20-14(16)12(3)4/h19-26,37-40H,1,3,11-18,27-34H2,2,4-10H3,(H,52,58)(H,53,59)(H,54,60)(H,55,61);1,3,5-10H2,2,4H3 |
InChI 键 |
DYQTXXWUIJCBKK-UHFFFAOYSA-N |
SMILES |
CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)OC(=O)NCCCCCCNC(=O)OC(C)COC(=O)C(=C)C)OC(=O)NCCCCCCNC(=O)OC(C)COC(=O)C(=C)C.CC(=C)C(=O)OCCOCCOCCOC(=O)C(=C)C |
规范 SMILES |
CC(COC1=CC=C(C=C1)C(C)(C)C2=CC=C(C=C2)OCC(C)OC(=O)NCCCCCCNC(=O)OC(C)COC(=O)C(=C)C)OC(=O)NCCCCCCNC(=O)OC(C)COC(=O)C(=C)C.CC(=C)C(=O)OCCOCCOCCOC(=O)C(=C)C |
同义词 |
Coe Bond |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















